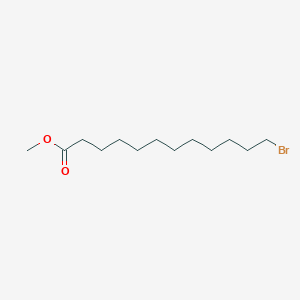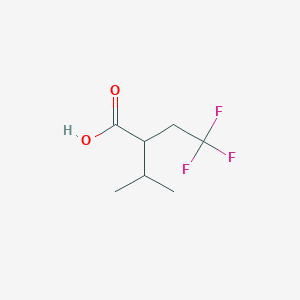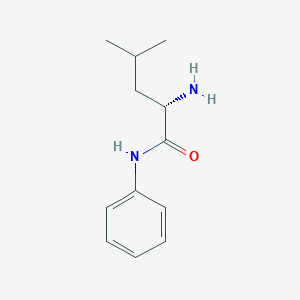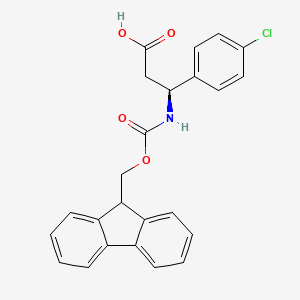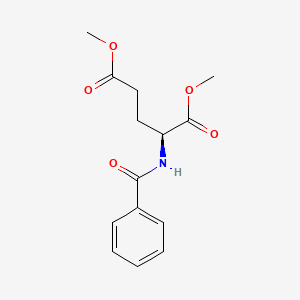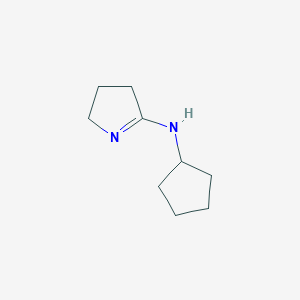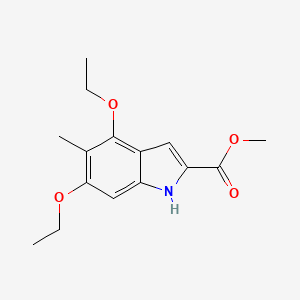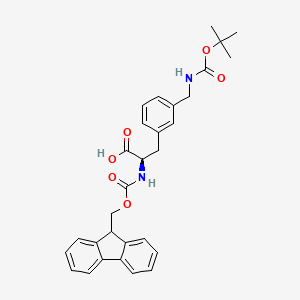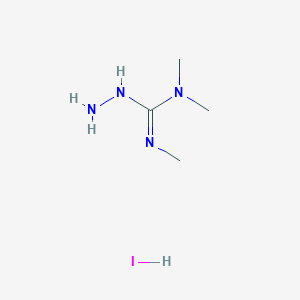
3-Amino-1,1,2-trimethylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,1,2-trimethylguanidine;hydroiodide is a complex organic compound with a unique structure that includes both dimethylamino and hydrazono functional groups
Méthodes De Préparation
The synthesis of 3-Amino-1,1,2-trimethylguanidine;hydroiodide typically involves a multi-step process. The initial step often includes the formation of the hydrazono group through the reaction of a hydrazine derivative with an aldehyde or ketone. This is followed by the introduction of the dimethylamino group through a substitution reaction. The final step involves the formation of the hydriodide salt by reacting the intermediate compound with hydroiodic acid under controlled conditions.
Analyse Des Réactions Chimiques
3-Amino-1,1,2-trimethylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
3-Amino-1,1,2-trimethylguanidine;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-1,1,2-trimethylguanidine;hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Amino-1,1,2-trimethylguanidine;hydroiodide can be compared with other similar compounds such as:
Dimethylamino derivatives: These compounds share the dimethylamino functional group but differ in their overall structure and reactivity.
Hydrazono derivatives: These compounds contain the hydrazono group and exhibit similar reactivity patterns.
Methane hydriodide derivatives: These compounds have the hydriodide salt form but may differ in their functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H13IN4 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
3-amino-1,1,2-trimethylguanidine;hydroiodide |
InChI |
InChI=1S/C4H12N4.HI/c1-6-4(7-5)8(2)3;/h5H2,1-3H3,(H,6,7);1H |
Clé InChI |
UZDZENIZJRFROI-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NN)N(C)C.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


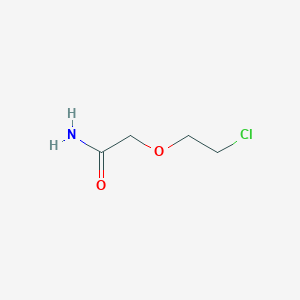
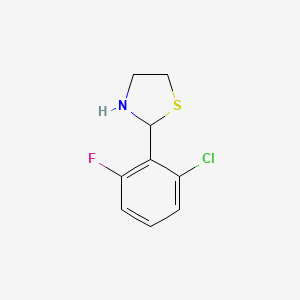
![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)

